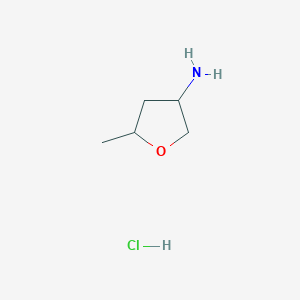

5-Methyloxolan-3-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-5(6)3-7-4;/h4-5H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAOZJFTNJPGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909318-60-0 | |

| Record name | 5-methyloxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Routes for 5-Methyloxolan-3-amine Hydrochloride

The construction of this compound involves a multi-step process that begins with the synthesis of a suitable precursor, followed by the introduction of the amine functionality, and concludes with salt formation and purification.

Precursor Synthesis and Functionalization Strategies

The most direct precursor to 5-Methyloxolan-3-amine is the corresponding ketone, 5-methyloxolan-3-one (B104387) (also known as 2-methyltetrahydrofuran-3-one). nih.govwikipedia.org This ketone contains the core heterocyclic structure with a carbonyl group at the 3-position, which is ideal for conversion to an amine.

Several strategies have been reported for the synthesis of this key precursor. One early method involved the acid-catalyzed ring closure of β-alkoxy diazoketones. wikipedia.org More contemporary and practical approaches include the condensation of ethyl lactate (B86563) with methyl acrylate. wikipedia.org Chiral pool synthesis, starting from readily available enantiopure compounds like L-lactic acid ethyl ester, has been employed to produce chiral butenolide and butanolide derivatives, such as (5S)-5-methylfuran-2(5H)-one, which can serve as precursors for enantiomerically pure versions of the target molecule. researchgate.net

Once the 5-methyloxolan-3-one precursor is obtained, the primary functionalization strategy to introduce the amine group is reductive amination. This reaction is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds. scispace.comharvard.edu

Optimization of Amination and Cyclization Protocols

With the oxolane ring already formed in the precursor, the key transformation is the amination of the ketone. Reductive amination involves the reaction of 5-methyloxolan-3-one with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the primary amine, 5-methyloxolan-3-amine. harvard.eduorganic-chemistry.org The optimization of this protocol focuses on the choice of reducing agent and reaction conditions to maximize yield and minimize side reactions, such as the reduction of the ketone to an alcohol. scispace.com

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of conditions. organic-chemistry.orgpurdue.edu

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), THF | Mild and highly selective; tolerates a wide range of functional groups; does not reduce the precursor ketone. harvard.eduorganic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Effective under mildly acidic conditions (pH 6-7) which favor iminium ion formation; toxicity of cyanide byproducts is a drawback. harvard.edu |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) | Alcohols (e.g., Methanol, Ethanol) | Can be highly efficient and is often used in industrial processes; may require elevated pressure and temperature; potential for over-alkylation or ring opening under harsh conditions. scispace.comresearchgate.net |

| α-Picoline-borane | Methanol, Water | A mild and efficient reagent that can be used in aqueous or neat conditions. organic-chemistry.org |

The selection of the optimal reagent depends on the scale of the synthesis, the desired purity, and the functional group tolerance required for other parts of the molecule if more complex analogs are being synthesized. For laboratory-scale synthesis, sodium triacetoxyborohydride is often preferred due to its high selectivity and operational simplicity. harvard.eduorganic-chemistry.org

Salt Formation and Purification Techniques

Following the successful synthesis of the free amine, the final step is the formation of the hydrochloride salt. This not only improves the compound's stability and handling characteristics but is often the required form for biological applications. The process typically involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether, dioxane, or 2-propanol, and treating it with a solution of hydrogen chloride. nih.govresearchgate.net The hydrochloride salt, being significantly less soluble in these organic solvents than the free base, precipitates out and can be collected by filtration.

Purification of the final salt is crucial to remove any unreacted starting materials, byproducts from the amination step, or excess acid. Recrystallization is the most common method for purifying amine hydrochloride salts. mt.com The choice of solvent is critical; alcohols like ethanol (B145695) or 2-propanol are often effective. researchgate.net In some cases, the addition of a less polar co-solvent, such as diethyl ether, can be used to induce precipitation of the purified salt. researchgate.net Other purification techniques include washing the crude salt with a solvent in which it is insoluble (e.g., ether or acetone) to remove non-polar impurities or treating a solution with activated charcoal to eliminate colored byproducts before recrystallization. researchgate.netgoogle.com For thermally stable salts, sublimation or distillation in the presence of hydrogen halide gas can be an effective, albeit less common, purification method to prevent decomposition. google.com

Enantioselective Synthesis Approaches to Chiral 5-Methyloxolan-3-amine Derivatives

The structure of 5-methyloxolan-3-amine contains two stereocenters, at the C3 and C5 positions, meaning it can exist as four possible stereoisomers. The development of enantioselective synthetic methods is therefore critical for accessing single, optically pure isomers, which is often a requirement for pharmaceutical applications.

One major strategy is the asymmetric hydrogenation of a prochiral precursor using a transition metal catalyst complexed with a chiral ligand. nih.govacs.org For instance, an enamine or imine derived from 5-methyloxolan-3-one could be hydrogenated to produce the chiral amine with high enantiomeric excess (ee). rsc.org Transition metals such as iridium, rhodium, and nickel have been extensively used in such transformations. nih.govrsc.org The success of the reaction hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the hydrogenation.

Interactive Data Table: Catalyst Systems for Asymmetric Synthesis of Chiral Amines

| Metal | Chiral Ligand Class | Substrate Type | Typical Enantioselectivity (ee) |

| Iridium (Ir) | Phosphino-oxazolines (PHOX ligands) | N-Aryl Imines | Up to 97% ee. nih.gov |

| Rhodium (Rh) | Chiral diphosphines (e.g., BINAP) | Enamides, Enamines | >95% ee. nih.gov |

| Nickel (Ni) | Chiral phosphine (B1218219) ligands | N-Sulfonyl Ketimines | 97 to >99% ee. rsc.org |

| Palladium (Pd) | Chiral phosphines (e.g., SegPhos) | N-Heteroaromatic compounds | High. acs.org |

Another powerful approach is to begin the synthesis from a chiral starting material (chiral pool synthesis). As mentioned previously, using enantiomerically pure L-lactic acid ethyl ester can provide access to chiral (5S)-5-methyl-substituted furanone precursors. researchgate.net Carrying this chiral precursor through the synthetic sequence, including the amination step, would yield an enantiomerically enriched 5-methyloxolan-3-amine derivative. This method transfers the stereochemistry from the starting material to the final product.

Derivatization Strategies and Analog Design

The primary amine functionality of 5-methyloxolan-3-amine serves as a versatile handle for further chemical modifications, allowing for the design and synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.

Chemical Modifications at the Amine Functionality

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling a variety of chemical transformations. The most common modifications include N-acylation and N-alkylation.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. researchgate.net This reaction is often straightforward and high-yielding. It can be used to introduce a vast range of substituents, effectively exploring the chemical space around the core scaffold. In some synthetic routes, N-acylation also serves as a method to protect the amine group during subsequent chemical steps. researchgate.net

N-Alkylation introduces alkyl groups to the nitrogen, converting the primary amine into a secondary or tertiary amine. This can be achieved through reaction with alkyl halides, though this method can sometimes lead to over-alkylation. nih.gov A more controlled and modern approach is the "borrowing hydrogen" (or hydrogen autotransfer) methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes). nih.govresearchgate.net Alternatively, reductive amination of the primary amine with other aldehydes or ketones can be used to synthesize secondary amines in a highly controlled manner. google.com

Interactive Data Table: Derivatization Reactions of the Amine Functionality

| Reaction Type | Reagent(s) | Resulting Functional Group | Key Features |

| N-Acylation | Acyl chloride, Acid anhydride | Amide | Forms a stable, neutral amide bond; widely used for creating analogs and as a protecting group strategy. researchgate.netnih.gov |

| N-Alkylation (Direct) | Alkyl halide | Secondary/Tertiary Amine | Classical method; risk of over-alkylation to form quaternary ammonium (B1175870) salts. nih.gov |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Transition Metal Catalyst | Secondary/Tertiary Amine | Atom-economical and green method; water is the only byproduct. nih.govresearchgate.net |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing Agent | Secondary/Tertiary Amine | Controlled, high-yielding method for introducing specific alkyl groups. google.com |

These derivatization strategies enable the systematic modification of the physicochemical properties of the 5-methyloxolan-3-amine scaffold, including its polarity, basicity, and hydrogen bonding capacity, which are critical for tuning its biological activity and pharmacokinetic profile.

Structural Diversification of the Oxolane Ring

The structural diversification of the oxolane ring is crucial for creating a library of compounds with varied biological activities. Several synthetic methods can be employed to achieve this, including intramolecular cyclization, cycloaddition reactions, and functional group transformations on a pre-existing oxolane ring.

One prominent strategy for the stereoselective construction of substituted tetrahydrofurans is through the intramolecular cyclization of unsaturated alcohol precursors. For instance, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can lead to the formation of trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. This methodology could be adapted to synthesize precursors for 5-methyloxolan-3-amine by utilizing an appropriately substituted γ-hydroxy alkene. The reaction proceeds via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, allowing for the formation of both a C-C and a C-O bond in a single step.

Another powerful technique for structural diversification is the use of multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For example, the synthesis of new derivatives of polyfunctionalized oxofuran has been achieved via multicomponent reactions, showcasing an efficient strategy to construct diverse heterocyclic skeletons. researchgate.net

Furthermore, functionalization of a pre-existing oxolane ring can provide access to a variety of derivatives. For instance, C-H functionalization of Boc-1,3-oxazinanes has been demonstrated as a regio- and enantiodivergent method to access β-amino acids, which could be conceptually applied to the modification of oxolane systems. nih.gov

The following table summarizes various approaches to the structural diversification of the oxolane ring:

| Methodology | Description | Key Features | Potential Application for 5-Methyloxolan-3-amine |

| Intramolecular Cyclization | Cyclization of unsaturated alcohols, often catalyzed by transition metals. | High stereoselectivity, formation of multiple bonds in one step. | Synthesis of the core oxolane ring with control over the relative stereochemistry of the methyl and amino groups. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and rapid access to diverse structures. | Generation of highly functionalized oxolane precursors that can be converted to the target amine. |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the oxolane ring. | Late-stage modification of the core structure, introduction of various functional groups. | Introduction of additional substituents on the 5-methyloxolan-3-amine scaffold. |

Synthesis of Polyfunctionalized Oxolane Systems

The synthesis of polyfunctionalized oxolane systems, such as this compound, requires precise control over regioselectivity and stereoselectivity. A plausible synthetic route can be envisioned starting from readily available furan (B31954) derivatives, which are common biomass-derived platform chemicals.

A notable approach involves the transformation of furan-derived ketones into tetrahydrofuran (B95107) (THF)-derived amines. acs.org This can be achieved using ammonia or other amines as the nitrogen source and molecular hydrogen for reduction over a palladium catalyst. acs.org A one-pot, two-step strategy combining C-C and C-N condensation reactions has been successfully employed to produce a high yield of 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine directly from furfural. acs.org This general strategy suggests a viable pathway to 5-Methyloxolan-3-amine.

The key steps in such a synthesis would likely involve:

Starting Material Selection: A suitable furan derivative, such as a 2-acetylfuran, could serve as the initial building block.

Introduction of the Nitrogen Moiety: A reductive amination reaction could introduce the amino group at the desired position.

Ring Reduction and Functionalization: Catalytic hydrogenation of the furan ring would yield the saturated oxolane system. The conditions of this hydrogenation can influence the stereochemical outcome.

The stereochemistry of the final product, specifically the relative orientation of the methyl group at the 5-position and the amine group at the 3-position (cis or trans), would be a critical aspect to control during the synthesis. Diastereoselective reduction methods could be employed to favor the formation of one isomer over the other. For example, the reduction of β-enaminoketones has been shown to produce cis- and trans-3-aminocyclohexanols with varying diastereoselectivity depending on the reducing agent and reaction conditions. researchgate.netmdpi.com A similar approach could be adapted to the synthesis of substituted amino-oxolanes.

The following table outlines a potential synthetic sequence for a polyfunctionalized oxolane system leading to a 5-methyl-3-amino-substituted core:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Condensation | A furan-based ketone with a nitrogen source (e.g., a nitroalkane). | Formation of a C-C bond and introduction of a nitrogen precursor. |

| 2 | Reduction of Nitro Group | Catalytic hydrogenation (e.g., Pd/C, H₂). | Conversion of the nitro group to an amine. |

| 3 | Furan Ring Hydrogenation | Catalytic hydrogenation (e.g., Raney Ni, H₂). | Reduction of the furan ring to the oxolane ring, establishing stereocenters. |

| 4 | Salt Formation | Treatment with hydrochloric acid. | Formation of the hydrochloride salt for improved stability and handling. |

This systematic approach, leveraging known transformations in heterocyclic chemistry, provides a solid foundation for the synthesis of polyfunctionalized oxolane systems like this compound and its derivatives for further investigation.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry of a molecule. For 5-Methyloxolan-3-amine hydrochloride, a combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC would be essential to confirm the connectivity of atoms and the relative stereochemistry of the substituents on the oxolane ring.

The presence of stereocenters at positions 3 and 5 of the oxolane ring means that the compound can exist as different stereoisomers (cis and trans). The spatial relationships between the protons on these stereocenters would result in distinct coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations, which are critical for assigning the relative configuration.

Hypothetical ¹H NMR Data for a Stereoisomer of this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CH₃ | ~1.2-1.4 | Doublet | ~6-7 |

| H2a, H2b | ~1.8-2.5 | Multiplet | - |

| H3 | ~3.5-3.8 | Multiplet | - |

| H4a, H4b | ~3.8-4.2 | Multiplet | - |

| H5 | ~4.0-4.3 | Multiplet | - |

| NH₃⁺ | ~8.0-9.0 | Broad Singlet | - |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of 5-Methyloxolan-3-amine, which would in turn confirm its molecular formula (C₅H₁₁NO).

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For 5-Methyloxolan-3-amine, characteristic fragmentation would likely involve the loss of the methyl group, cleavage of the oxolane ring, and loss of the amine group.

Predicted Mass Spectrometry Data for 5-Methyloxolan-3-amine (Free Base):

| Fragment Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 102.0913 | Protonated molecular ion |

| [M-CH₃]⁺ | 86.0600 | Loss of a methyl group |

| [C₄H₈NO]⁺ | 86.0600 | Ring cleavage fragment |

| [C₅H₉O]⁺ | 85.0653 | Loss of ammonia (B1221849) |

Note: This data is based on predictions for the free base and not experimental data for the hydrochloride salt.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the amine hydrochloride, the C-O-C ether linkage, and C-H bonds would be expected.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Ammonium salt) | 2800-3200 | Strong, Broad |

| C-H stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| N-H bend (Ammonium salt) | 1500-1600 | Medium |

| C-O stretch (Ether) | 1050-1150 | Strong |

Note: This table is based on general spectroscopic principles and not on measured data for the specific compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable crystals of this compound could be grown, this technique would unambiguously establish its molecular structure, including the conformation of the oxolane ring and the relative stereochemistry of the methyl and amine groups. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. To date, no crystallographic data for this compound has been deposited in public databases.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Receptor Interaction Prediction

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

For a molecule like 5-methyloxolan-3-amine hydrochloride, docking studies would involve preparing a 3D model of the compound and docking it into the binding site of a chosen biological target. The process requires a high-resolution structure of the target receptor, often obtained from X-ray crystallography or homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy. mdpi.com

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.gov For instance, the amine group of this compound could act as a hydrogen bond donor, while the oxolane ring could engage in hydrophobic interactions.

Table 1: Representative Docking Scores for Structurally Related Amine Compounds against a Dopamine Receptor

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Dopamine | -8.5 | Asp114, Ser193, Phe390 |

| N-methyl-2-aminotetralin | -9.2 | Asp114, Phe389, Trp386 |

This table is illustrative and based on data for similar compounds to demonstrate the type of information obtained from docking studies.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. sciencepublishinggroup.com Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules in the binding process. nih.govmdpi.com

An MD simulation of a this compound-receptor complex would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation then solves Newton's equations of motion for all atoms in the system, allowing their positions and velocities to evolve over time. sciencepublishinggroup.com

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand's position, which indicates the stability of its binding mode. Furthermore, the simulation can highlight the formation and breaking of hydrogen bonds and other interactions, offering a more detailed understanding of the binding dynamics. researchgate.net Studies on similar amine-containing molecules have demonstrated the utility of MD simulations in understanding their behavior in biological systems. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. wikipedia.org Methods such as Density Functional Theory (DFT) can provide insights into properties like molecular orbital energies, charge distribution, and the stability of different conformations. nih.gov

For this compound, quantum chemical calculations could be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. nih.gov

These calculations can also predict the electrostatic potential surface, which reveals the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, including biological targets. For instance, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for hydrogen bonding. nih.gov

Table 2: Calculated Electronic Properties for Tetrahydrofuran (B95107) (a related parent structure)

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

This table provides representative data for the parent tetrahydrofuran molecule to illustrate the outputs of quantum chemical calculations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to establish these relationships. nih.gov

A QSAR study on a series of oxolane derivatives, including this compound, would involve compiling a dataset of compounds with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are then calculated for each compound. mdpi.com Statistical methods are used to build a mathematical model that correlates these descriptors with the biological activity.

Such a model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial for binding. nih.gov

Thermodynamic Property Modeling of Related Oxolane-Based Systems

Thermodynamic property modeling is used to predict the physical and chemical properties of substances, such as enthalpy of formation, heat capacity, and vapor pressure. nih.gov These properties are important for understanding the behavior of a compound in various chemical and biological processes.

For oxolane-based systems, computational methods can be employed to estimate these thermodynamic properties. For instance, statistical thermodynamics, combined with data from quantum chemical calculations, can be used to predict the heat capacity and entropy of a molecule. nih.gov

Modeling the thermodynamic properties of this compound and its analogs can provide insights into their stability and reactivity. For example, the enthalpy of formation can indicate the energetic stability of the molecule. Such computational predictions are particularly valuable when experimental data is scarce. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dopamine |

| N-methyl-2-aminotetralin |

| 4-Propyl-9-hydroxynaphthoxazine |

Biochemical and Cellular Activity Research

Investigation of GABA Transporter Subtype Modulation

There is currently no publicly available research to suggest that 5-Methyloxolan-3-amine hydrochloride has been investigated as a modulator of GABA transporters. The reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) by GABA transporters (GATs) is a critical mechanism for regulating neuronal excitability. Compounds that inhibit GATs can prolong the action of GABA, leading to therapeutic effects in conditions such as epilepsy and anxiety.

No studies have been published that assess the in vitro inhibition potency of this compound on any of the four known GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1). To determine if this compound has any effect, [3H]GABA uptake assays using cell lines or synaptosomes expressing these transporters would be required. Such experiments would yield crucial data, such as IC50 values, indicating the concentration of the compound needed to inhibit 50% of GABA uptake.

Information regarding the binding affinity of this compound for GABA transporters is not available. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific transporter. These studies would be essential to understand if the compound directly interacts with GATs and to quantify the strength of this interaction (expressed as a Ki value).

Without any evidence of interaction with GABA transporters, there are no mechanistic insights into how this compound might inhibit neurotransmitter reuptake. Should future studies demonstrate an inhibitory effect, further research would be necessary to determine the mechanism of action, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor.

Exploration of Other Receptor and Enzyme Interactions (e.g., muscarinic receptors)

No screening data is available in the public domain to indicate whether this compound interacts with other receptors or enzymes, including muscarinic acetylcholine (B1216132) receptors. Broad receptor profiling and enzyme inhibition assays would be necessary to identify any potential off-target activities, which is a critical step in the early stages of drug discovery to assess the selectivity and potential side effects of a compound.

Assessment of Antimicrobial Properties in In Vitro Models

There are no published studies that have evaluated the antimicrobial properties of this compound. Standard in vitro assays, such as broth microdilution or disk diffusion methods, would be required to determine if the compound exhibits any inhibitory activity against a panel of clinically relevant bacteria and fungi.

Cellular Pathway Perturbation Studies

Due to the absence of data on its primary biological targets, there is no information on whether this compound perturbs any cellular pathways. Once a primary target is identified, further research could explore the downstream effects on intracellular signaling cascades and gene expression to understand the compound's broader cellular impact.

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as a Synthetic Building Block for Complex Molecules

5-Methyloxolan-3-amine hydrochloride serves as a crucial building block in the synthesis of complex, biologically active molecules, most notably in the development of potent antagonists for the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory processes, making its antagonists promising therapeutic candidates for a range of inflammatory diseases. researchgate.net

The synthesis of these complex antagonists often involves a multi-step sequence where the tetrahydrofuran (B95107) amine core is a central component. A representative synthetic approach involves the coupling of the 5-methyloxolan-3-amine scaffold with other key fragments. For instance, in the synthesis of a series of novel P2X7 antagonists, the amine group of a tetrahydrofuran derivative is acylated or reductively aminated to introduce larger, often aromatic or heteroaromatic, moieties. These moieties are crucial for establishing the necessary interactions with the receptor binding site.

One documented synthesis pathway showcases the utility of this building block (represented as amine 1 in the scheme below) in creating a complex P2X7 antagonist. The primary amine of the scaffold is reacted with a suitable carboxylic acid or acyl chloride, forming an amide bond that links the tetrahydrofuran core to another part of the molecule, such as a substituted biphenyl (B1667301) group. This modular approach allows chemists to systematically modify different parts of the final molecule to optimize its pharmacological properties.

Table 1: Key Synthetic Steps in P2X7 Antagonist Construction

| Step | Reactants | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 5-Methyloxolan-3-amine (as free base) | (3-nitrophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, EtOH | Amine with biphenyl moiety | Introduction of a key pharmacophore element via Suzuki coupling. |

This strategic use of this compound as a foundational element enables the efficient construction of intricate molecules that would be challenging to assemble otherwise. The inherent structural features of the tetrahydrofuran ring are often key to achieving the desired potency and selectivity in the final compounds.

Development as a Chemical Probe for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The development of such probes requires a scaffold that allows for the introduction of reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes) without compromising binding affinity to the target.

While the substituted tetrahydrofuran scaffold present in this compound is theoretically well-suited for this purpose due to its synthetic tractability, a review of the available scientific literature does not provide specific examples of this compound being developed into a chemical probe. General strategies for probe development often involve taking a known potent ligand for a target and synthetically modifying it to attach a linker and a reporter group. This process has been successfully applied to other molecular scaffolds to create probes for various biological targets.

For example, fluorescently labeled analogs of other receptor ligands have been synthesized to visualize receptor distribution and trafficking in cells. researchgate.net However, specific instances where the 5-methyloxolan-3-amine core has been used as the starting point for such a probe are not prominently documented. The focus of research involving this scaffold appears to be primarily on its incorporation into potential therapeutic agents rather than tool compounds for basic biological research.

Scaffold Design for Focused Compound Library Generation

In medicinal chemistry, the generation of focused compound libraries around a central scaffold is a powerful strategy for exploring the structure-activity relationships (SAR) of a particular class of molecules. A focused library is a collection of related compounds where systematic variations are made to different parts of the molecule to identify which structural features are critical for biological activity. nih.gov

The this compound scaffold is an excellent starting point for creating such libraries. Its amine handle provides a convenient point for diversification. By reacting the amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination), a large number of analogs can be rapidly synthesized in parallel. nih.govnih.gov

This approach has been effectively used in the optimization of P2X7 receptor antagonists. researchgate.net Researchers have synthesized libraries of compounds based on the 5-methyloxolan-3-amine core to explore how different substituents on the amide or carbamate (B1207046) nitrogen affect potency and selectivity. This systematic exploration allows for the mapping of the chemical space around the scaffold, leading to the identification of compounds with optimized properties.

Table 2: Example of a Focused Library Design around the 5-Methyloxolan-3-amine Scaffold

| Scaffold | R¹ Group (from Carboxylic Acids) | R² Group (from Sulfonyl Chlorides) | R³ Group (from Aldehydes) |

|---|---|---|---|

| 5-Methyloxolan-3-amine | Phenyl, Pyridyl, Thienyl | Toluenesulfonyl, Naphthalenesulfonyl | Benzaldehyde, 4-Chlorobenzaldehyde |

This library approach, enabled by the versatility of the 5-methyloxolan-3-amine scaffold, accelerates the drug discovery process by efficiently generating the data needed to guide the design of more potent and selective drug candidates.

Stereochemical Implications in Ligand Design and Biological Activity

The 5-methyloxolan-3-amine molecule contains two stereocenters, at the C3 and C5 positions of the tetrahydrofuran ring. This means the compound can exist as four different stereoisomers (RR, SS, RS, SR). The spatial arrangement of the amine and methyl groups (i.e., whether they are on the same side, cis, or opposite sides, trans, of the ring) has profound implications for how a ligand derived from this scaffold can interact with its biological target.

Biological macromolecules like proteins are chiral, and their binding pockets are three-dimensional. Consequently, they often exhibit a high degree of stereoselectivity, meaning they will bind one stereoisomer of a ligand much more tightly than others. This difference in binding affinity typically translates directly into a difference in biological activity. For example, in the development of HIV protease inhibitors, the specific stereochemistry of a tetrahydrofuran-based ligand was found to be critical for potent antiviral activity. Inhibitors with a specific (5R)-configuration showed significantly improved potency over those with the (5S)-configuration.

While the general principle of stereoselectivity is well-established, specific comparative data on the biological activities of the different stereoisomers of ligands derived from this compound are not extensively detailed in the reviewed literature. However, structure-activity relationship (SAR) studies on related P2X7 antagonists consistently emphasize the importance of the three-dimensional arrangement of substituents. It is understood that only one of the possible stereoisomers will present the key interacting groups—such as hydrogen bond donors/acceptors and hydrophobic moieties—in the optimal orientation to fit the receptor's binding site. Therefore, controlling the stereochemistry during the synthesis of these compounds is a critical aspect of designing effective ligands.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (3-nitrophenyl)boronic acid |

| Acetic anhydride |

Advanced Analytical Methodologies for Compound Study

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.govresearchgate.net For complex mixtures containing 5-Methyloxolan-3-amine hydrochloride and related impurities or degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. rjpn.org This technique is particularly useful for identifying unknown impurities and degradation products, even at trace levels. An electrospray ionization (ESI) source is commonly used for polar compounds like amines, as it can readily form protonated molecular ions [M+H]⁺. Tandem mass spectrometry (MS/MS) can further be used to fragment these ions, providing detailed structural information for unequivocal identification. researchgate.net

The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of the parent compound and its impurities, greatly enhancing the confidence in their identification.

Methods for Stereoisomer Separation and Characterization

Given that this compound contains at least one chiral center, the separation and characterization of its stereoisomers are critical, as different enantiomers can exhibit distinct pharmacological properties.

Chiral High-Performance Liquid Chromatography (HPLC):

The most direct and widely used method for separating enantiomers is chiral HPLC. researchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have shown broad applicability in separating a wide range of chiral compounds, including amines. americanpharmaceuticalreview.com

The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, and the use of additives can significantly influence the separation. For amines, acidic or basic additives are often used to improve peak shape and resolution.

Table 3: Representative Chiral HPLC Method for Stereoisomer Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

Another approach involves the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase and separation is achieved on an achiral column. springernature.com Additionally, indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

The characterization of the separated stereoisomers can be further confirmed using chiroptical spectroscopic techniques such as Circular Dichroism (CD) or by using a hyphenated technique like HPLC-CD.

Future Research Directions and Unexplored Avenues

Rational Design of Novel 5-Methyloxolan-3-amine Derivatives

The rational design of novel derivatives based on the 5-Methyloxolan-3-amine scaffold is a critical step towards developing compounds with enhanced biological activity and optimized physicochemical properties. The principles of medicinal chemistry and structure-activity relationship (SAR) studies can guide the systematic modification of the core structure.

Key strategies for derivatization could include:

Substitution on the Amine Group: Introducing a variety of substituents on the primary amine could significantly modulate the compound's polarity, basicity, and ability to form hydrogen bonds. This can influence its interaction with biological targets.

Modification of the Oxolane Ring: Alterations to the tetrahydrofuran (B95107) ring, such as the introduction of additional functional groups or changes in stereochemistry, could impact the molecule's conformation and binding affinity.

Isosteric Replacement: Replacing the oxygen atom in the oxolane ring with other heteroatoms like sulfur or nitrogen could lead to novel scaffolds with distinct electronic and steric properties.

A systematic approach to generating a library of derivatives would allow for comprehensive screening and the identification of lead compounds with desirable characteristics.

Table 1: Proposed Novel Derivatives of 5-Methyloxolan-3-amine and Their Predicted Properties (Note: The data in this table is hypothetical and for illustrative purposes to guide future research.)

| Derivative Name | Modification | Predicted LogP | Predicted pKa | Potential Biological Target Class |

| N-acetyl-5-methyloxolan-3-amine | Acetylation of the amine | 1.2 | N/A | Kinases |

| 5-Methyl-N,N-dimethyloxolan-3-amine | Dimethylation of the amine | 1.8 | 9.5 | G-protein coupled receptors |

| (3R,5S)-5-(Hydroxymethyl)oxolan-3-amine | Hydroxylation of the methyl group | 0.5 | 9.2 | Ion channels |

| 5-Methylthiolan-3-amine | Replacement of oxygen with sulfur | 1.9 | 9.1 | Proteases |

Elucidation of Broader Biological System Interactions

Currently, the biological profile of 5-Methyloxolan-3-amine hydrochloride is not well-defined in publicly available literature. A comprehensive investigation into its interactions with various biological systems is essential to uncover its therapeutic potential. High-throughput screening (HTS) against a diverse range of biological targets, including enzymes, receptors, and ion channels, would be a crucial first step.

Further avenues of exploration include:

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound and its derivatives is fundamental for drug development.

Mechanism of Action Studies: For any identified bioactive derivatives, elucidating the precise mechanism by which they exert their effects is necessary. This could involve techniques such as target-based assays, cellular imaging, and proteomic studies.

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety in a living organism.

The oxolane (tetrahydrofuran) ring is a structural motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.gov This suggests that derivatives of 5-methyloxolan-3-amine could interact with a variety of biological targets.

Green Chemistry Approaches to Synthesis

Potential green chemistry strategies include:

Catalytic Hydrogenation: Employing catalytic methods for the reduction of corresponding oximes or nitro compounds can be a more atom-economical and environmentally friendly alternative to stoichiometric reducing agents.

Biocatalysis: The use of enzymes to perform key synthetic steps can offer high selectivity and operate under mild reaction conditions, often in aqueous media.

Solvent Selection: Prioritizing the use of green solvents, such as water, ethanol (B145695), or supercritical fluids, and minimizing solvent use wherever possible.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Aminotetrahydrofurans (Note: This table presents a generalized comparison and is intended to guide the development of greener syntheses for this compound.)

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Starting Materials | Often petroleum-based | Potentially bio-based |

| Reagents | Stoichiometric, often hazardous | Catalytic, often recyclable |

| Solvents | Chlorinated or other volatile organic compounds | Water, ethanol, or solvent-free conditions |

| Energy Consumption | Often requires high temperatures and pressures | Can often be performed at lower temperatures |

| Waste Generation | Higher, with byproducts requiring disposal | Lower, with higher atom economy |

Advanced Computational Methodologies for Prediction and Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process by providing insights into molecular properties and interactions at the atomic level.

These methodologies can be applied to the study of this compound in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. frontiersin.org This can help in predicting the activity of novel compounds before their synthesis.

Molecular Docking: This technique can be used to predict the binding mode and affinity of 5-methyloxolan-3-amine derivatives to the active site of a biological target. This can aid in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the role of individual amino acid residues. nih.gov

ADMET Prediction: In silico models can be used to predict the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

By integrating these computational approaches with experimental work, the design and optimization of novel 5-Methyloxolan-3-amine derivatives can be made more efficient and cost-effective.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Methyloxolan-3-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of oxolane derivatives. For example, reacting 3-oxo-oxolane with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) can yield the amine intermediate, followed by HCl salt formation. Optimization includes:

- Temperature : 0–5°C during amine protonation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., THF or DCM) for improved solubility.

- Purification : Column chromatography (silica gel, MeOH/DCM eluent) or recrystallization from ethanol/ether .

- Yield Tracking : Monitor via TLC (Rf ~0.3 in 10% MeOH/DCM) or LC-MS.

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm oxolane ring integrity and amine protonation (δ ~2.5–3.5 ppm for NH₃⁺).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C based on analogous oxolane amines ).

- DSC : Identify phase transitions (e.g., melting point) and hygroscopicity risks.

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) .

Q. What are the critical solubility and storage considerations for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt; moderate solubility in MeOH, DMSO. Test via saturation shake-flask method .

- Storage : Store at –20°C in airtight, light-resistant containers. Precipitate-free solutions in H₂O (pH 4–5) remain stable for 6 months. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets (e.g., GPCRs or enzymes)?

- Methodological Answer :

- Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists) to calculate Ki values.

- Molecular Dynamics (MD) Simulations : Model interactions with receptor active sites (e.g., docking using AutoDock Vina).

- Enzyme Kinetics : Monitor inhibition via Michaelis-Menten plots (e.g., for monoamine oxidases) .

- Contradictions : If conflicting binding data arise, validate via orthogonal methods (e.g., SPR vs. ITC) .

Q. What computational approaches are suitable for predicting the compound’s ADMET properties?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict:

- LogP : ~0.5 (hydrophilic due to HCl salt).

- Blood-Brain Barrier Penetration : Low (PSa < 50 Ų).

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms.

- Validation : Compare predictions with in vitro hepatocyte clearance assays .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere).

- Impurity Profiling : Use HRMS or 2D-NMR to identify byproducts (e.g., N-methylated derivatives).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Q. What strategies optimize scalable synthesis while minimizing environmental impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.